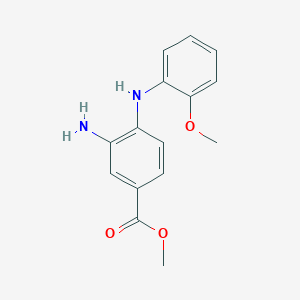

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-4-(2-methoxyanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-6-4-3-5-13(14)17-12-8-7-10(9-11(12)16)15(18)20-2/h3-9,17H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBRDOBPVHYSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Methyl 3-amino-4-nitrobenzoate or methyl 3-amino-4-halobenzoate : These intermediates can be synthesized from methyl 3-nitro-4-halobenzoate or related derivatives by selective reduction or substitution.

- 2-Methoxyaniline (2-methoxyphenylamine) : Acts as the nucleophile to introduce the 2-methoxyphenylamino group.

Representative Preparation Example (Inferred)

- Step 1: Synthesize methyl 3-amino-4-chlorobenzoate by selective chlorination of methyl 3-amino benzoate or reduction of methyl 3-nitro-4-chlorobenzoate.

- Step 2: React methyl 3-amino-4-chlorobenzoate with 2-methoxyaniline in DMSO at 120-140°C in the presence of a copper catalyst (e.g., CuI or CuCl) and a base such as sodium carbonate.

- Step 3: After completion, the reaction mixture is cooled, diluted with water, and the product is extracted and purified by recrystallization or chromatography.

Notes on Reaction Parameters and Optimization

- Catalysts: Copper salts (CuCl, CuI) are effective for amination reactions; palladium catalysts may also be employed for enhanced yields.

- Solvents: Polar aprotic solvents like DMSO, DMF, or DMA facilitate nucleophilic aromatic substitution.

- Temperature: Elevated temperatures (100-150°C) are generally required to achieve good conversion.

- Purification: Recrystallization from methanol or ethyl acetate is common to obtain high-purity product.

- Safety: Handling of halogenated intermediates and amines requires appropriate ventilation and protective equipment.

Summary Data Table for Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | Methyl 3-amino-4-halobenzoate | Prepared via halogenation/reduction |

| Aminating agent | 2-Methoxyaniline | Commercially available aromatic amine |

| Catalyst | CuCl, CuI, or Pd complex | Copper catalysts preferred |

| Solvent | DMSO, DMF, DMA | Polar aprotic solvents |

| Temperature | 100-150°C | Elevated for substitution reaction |

| Reaction time | 3-6 hours | Depends on scale and reactivity |

| Base | Sodium carbonate or similar | Facilitates amination |

| Yield | Typically 70-90% | Varies with conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate derivatives. Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have shown activity against breast and prostate cancer cells by inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

This compound is also being investigated for its neuroprotective properties. Its derivatives have been synthesized as potential treatments for neurodegenerative diseases like Alzheimer's. The mechanism involves the inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Angiotensin II Receptor Antagonism

As a precursor in the synthesis of angiotensin II receptor antagonists, such as telmisartan, this compound plays a crucial role in managing hypertension and metabolic disorders. This application emphasizes its importance in cardiovascular drug development .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis:

- Pharmaceutical Intermediates : It is used to synthesize various pharmaceutical compounds, including anti-inflammatory agents and antibiotics.

- Material Science : The compound's unique structure allows it to be utilized in creating materials with specific optical or electrical properties .

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compounds were tested for their ability to induce apoptosis through caspase activation pathways, showing promise as potential therapeutic agents .

Case Study 2: Neuroprotection Research

Research published in PMC focused on a series of analogs derived from this compound aimed at preventing neuronal cell death in models of Alzheimer's disease. The results indicated that these compounds could effectively reduce amyloid-beta levels and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core benzoate ester structure with several analogs, differing primarily in substituent groups. Key structural analogs include:

Key Observations :

- Ester Group: Methyl esters (e.g., target compound) typically exhibit lower hydrophilicity compared to ethyl esters (e.g., Ethyl 3-amino-4-(methylamino)benzoate), influencing solubility and metabolic stability .

Reactivity Trends :

- The target compound’s methoxy group may reduce electrophilicity at the aromatic ring compared to chloro- or bromo-substituted analogs (e.g., Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate), impacting subsequent functionalization .

Biological Activity

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate, a derivative of para-aminobenzoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including the mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, which is further connected to an aminobenzoate moiety. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through coupling reactions involving 2-methoxyaniline and methyl 4-aminobenzoate, often facilitated by catalysts such as palladium in a solvent like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticancer Properties

Recent research highlights the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Comparison Drug | Effectiveness |

|---|---|---|---|

| MCF-7 | 5.85 | 5-Fluorouracil | Higher activity |

| A549 | 21.3 | Doxorubicin | Comparable |

| HCT-116 | <10 | Cisplatin | Significant |

Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism is hypothesized to involve disruption of bacterial cell membranes and induction of oxidative stress .

Case Studies

- In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on human cancer cell lines (MCF-7 and A549). Results indicated significant inhibition of cell proliferation with IC50 values suggesting a strong anticancer effect .

- Cholinesterase Inhibition : In another study focused on neuroprotective properties, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results showed promising inhibition rates comparable to donepezil, indicating potential therapeutic benefits for Alzheimer's disease .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.